REACTION_CXSMILES
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[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[N:9]=1>>[Br:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:2]([CH3:5])([CH3:3])[CH3:1])[N:9]=1 |f:0.1|
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
15.87 g
|
Type
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reactant
|
Smiles
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BrC1=NC(=CC=C1)Br
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the resulting mixture heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Type
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CUSTOM
|
Details
|
the residue quenched by the addition of water (150 ml)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×80 ml)
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Type
|
WASH
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Details
|
the combined organic layers washed with brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica eluting with 2% Et2O in iso-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |